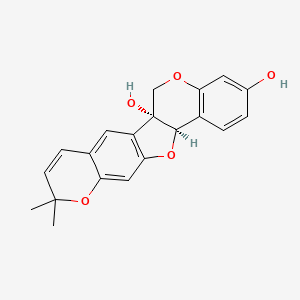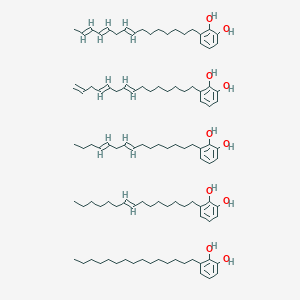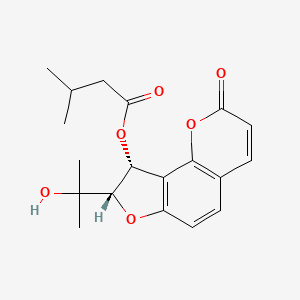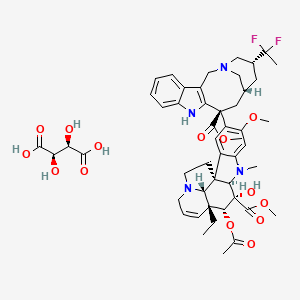
QS-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QS-4 is a small molecule that has been widely used in scientific research due to its ability to modulate the activity of quorum sensing (QS) systems in bacteria. QS-4 was first identified as a QS inhibitor in 2003 and has since been used in numerous studies to investigate the role of QS in bacterial behavior and virulence.
Aplicaciones Científicas De Investigación
Gene Quantification using Real-Time Quantitative PCR :
- Real-time quantitative PCR (Q-PCR) has transformed from an experimental tool into a mainstream scientific technology. It is used in applications like measuring mRNA expression levels, DNA copy number, and viral titers. The technology's proliferation is due to more affordable instrumentation and reagents. Successful application requires careful assay design, template preparation, and analytical methods for accurate gene quantification (Ginzinger, 2002).
Advancements in Bacterial Quorum Sensing Research :
- Bacterial quorum sensing (QS) research has led to a deeper understanding of how bacteria communicate and coordinate activities. This knowledge has potential applications in developing new medicines for infectious diseases and in understanding social behaviors in biology (Whiteley et al., 2017).
Quantified Self in Big Data Science and Biological Discovery :
- The concept of the quantified self (QS) in big data science involves self-tracking of biological, physical, behavioral, or environmental information. This approach offers opportunities for new models in QS data collection, integration, and analysis, potentially leading to applications in behavior change and health optimization (Swan, 2013).
Quorum Sensing in Proteobacteria and Medical Applications :
- Research on acyl-homoserine lactone quorum sensing in Proteobacteria, especially in Pseudomonas aeruginosa, has provided insights into the social nature and evolutionary stability of QS-controlled behaviors. Understanding these dynamics is important for the development of QS-inhibiting drugs and the study of resistance evolution (Schuster et al., 2013).
Propiedades
Número CAS |
58186-01-9 |
|---|---|
Nombre del producto |
QS-4 |
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.27 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



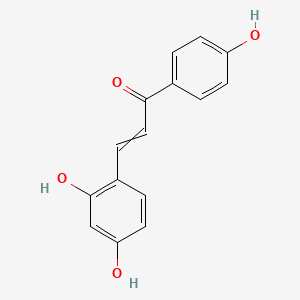
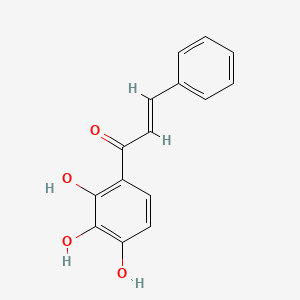
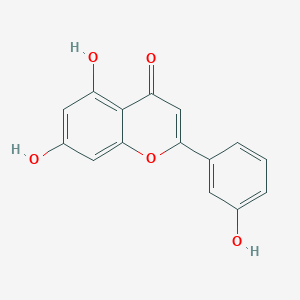
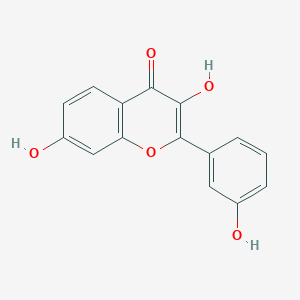
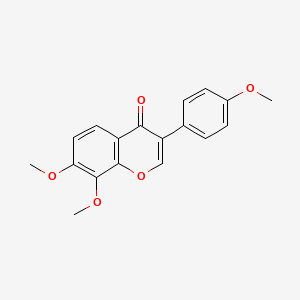
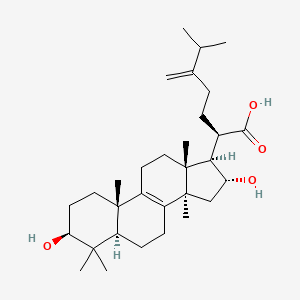
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
